Chlorthion

Catalog No.
S1892443
CAS No.
500-28-7
M.F
C8H9ClNO5PS
M. Wt
297.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorthion

CAS Number

500-28-7

Product Name

Chlorthion

IUPAC Name

(3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C8H9ClNO5PS

Molecular Weight

297.65 g/mol

InChI

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3

InChI Key

NZNRRXXETLSZRO-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl

solubility

1.34e-04 M
Miscible in benzene, alcohol, ether
MISCIBLE IN AROMATIC SOLVENTS
SOL 1:25,000 IN WATER; READILY MISCIBLE IN TOLUENE & OIL
In water @ 20 °C, 40 mg/l; readily sol in common organic solvents with the exception of mineral oils
In water, 40 mg/l at 20 °C

Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl

The exact mass of the compound Chlorthion is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.34e-04 mmiscible in benzene, alcohol, ethermiscible in aromatic solventssol 1:25,000 in water; readily miscible in toluene & oilin water @ 20 °c, 40 mg/l; readily sol in common organic solvents with the exception of mineral oilsin water, 40 mg/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8927. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorthion, CAS 500-28-7, is an organothiophosphate insecticide characterized by a 3-chloro-4-nitrophenyl group attached to a dimethyl phosphorothioate core.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhCQHIS1sDUSL1zE527x6cNuIsFDzqzDsZxitsDOFCTJ7yPuOJ0AUv-WQTYbrZtmc21Gov378Cz6OQ1fgxTCuWuY_FIKmPh90Qjb8HNSFoBFU0ufPEyl0dRzgbxwSh5bIyY9JYJVC0yceB7KzE2_s%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzTisFzGYXUXRfT5mlwSAyga-z4mch8D4ETGKraqRg1n0a7LufI7c_4q60wuDiJ_VDF_zHZhI2oqkI-afBHZECwza1MmiNlpcN474Zb1RQa6XCZPyojOZKg4aRsmXUTbt8JMn_4Y8nh2kl48PIbZlzTakoydrZ2FV8bDMTXqLQUA%3D%3D)] Like other compounds in its class, it functions as a non-systemic contact and stomach poison with respiratory action, primarily by inhibiting the acetylcholinesterase (AChE) enzyme in the target pest's nervous system.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhCQHIS1sDUSL1zE527x6cNuIsFDzqzDsZxitsDOFCTJ7yPuOJ0AUv-WQTYbrZtmc21Gov378Cz6OQ1fgxTCuWuY_FIKmPh90Qjb8HNSFoBFU0ufPEyl0dRzgbxwSh5bIyY9JYJVC0yceB7KzE2_s%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHPhf9eVaA8rxyvVeRYfwTc2YwnqrdYbRk2bAbhreyuPGngtECHF4uGpv6p1Xk8jq8-nR9t07ZqoKPw2UJcVEPju9EmIteGJhXTj5TE_zNZJC1O5lJ4imh4lonlGBoYYbBBzinf_2UCOuFBtSKOaqyn2k%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6gCDg2_iYZb_eILqUXj0RgbwHXVZqARIL7qnGDhDTdTuMh1K4fDHKB8oq8lDIdN1e0HXX7-TN2atec6MrkN2hAyPIiWs02I1zT38qy0Wql0CYZBHLbWzCC0SZM74As_uFXw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESt-pLdZEk4wRa4nroaEwAQqq0syZEPPgkrtvgNV6tzRGfVUedYiBIREEuQ4my7mkzHXOEn4NmlZps648WChnB4o9IRZmAGiOmbYnQYFswm1YHFV-SUShuOA7OtCFuIMtOjuHJcB6ySoBltY2kHZx9VzVzL_OUnFbUCaJzqJhANZIwE4MtsEw%3D)] This mode of action leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] Although its use as a pesticide is now restricted or considered obsolete in many regions, high-purity Chlorthion is critical as an analytical reference standard for environmental monitoring, residue analysis in food products, and in comparative toxicology research.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHPhf9eVaA8rxyvVeRYfwTc2YwnqrdYbRk2bAbhreyuPGngtECHF4uGpv6p1Xk8jq8-nR9t07ZqoKPw2UJcVEPju9EmIteGJhXTj5TE_zNZJC1O5lJ4imh4lonlGBoYYbBBzinf_2UCOuFBtSKOaqyn2k%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuXCGm6UEYTGYigenlmNkIHV-epiw1ZTgkk43JZGXM_HiZJgk0lVtcmWadxhjOVRJIrADdQ4HFy23uuylEPlAy-p05hbP4gbzIf2T3qrytp2iihq05zSG2GBm_JFayNSsJdVaKUV1QDPyJ2ElMi7Xh)]

While structurally similar to other organophosphates like Parathion-methyl and Fenitrothion, Chlorthion is not a direct substitute. Minor molecular changes—in this case, the addition of a chlorine atom at the 3-position of the phenyl ring—dramatically alter critical procurement-relevant properties.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuvKk_WU2Etf1OuOjSpzGnJtdObwth6LwosE5hIgsrNQTp3Jk29S_AivH1HL6LC2tbysy5WQykR7j0eXGiEeI4sFzIjRuQMnmXhqolbGir5Wz4WDGP5Cik0ufGCm38zpkIUnQ0j-7yX741JXC3RjG3eIchStznhLPA)] These modifications result in significant, non-linear differences in mammalian toxicity, hydrolytic stability, and target pest efficacy.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGhnS4iEi8Cq4xrDf8ygPmyc40Y2MWqx2CI-gY9jWQhy0R2OSpcDQG00_xcNyAzgoTfc41NjwANS1X_tPZPHbb578TwjUMXP8Iskk1AhnqfUFnUg1FFFKzVrzWLMnvxGNclR9b2-x67W3obb1TUw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrL5qC345kvLTIa0_5NauSNmEBrOtLWwAiPgHvGDklMGkdpopaGx5dPB-nMRdrySxBy3FVQr8HmymHJhMkFfcImrNu2obWToqQjOmc6yAo7LgqXR-tBGtx-1V6-_Rk0gYn_bfOCE03qZNdxjJV5n9xtwKJCGwaLwV01uTVZwvADoT7KmzuuSbSLuKIcn1niMltbssnqEvppgwJbOTCAS1NGQg3JBDMraOas2iM0esOL0cjjSJ6aMA3gfniOQt9KAgi0MAuqZapyull3R3tTelCMEU%3D)] Substituting Chlorthion with a close analog without careful validation can lead to unacceptable safety risks for laboratory personnel, altered environmental persistence, and inconsistent performance in both analytical and biological systems. Therefore, for applications requiring a specific toxicity profile or for use as a certified analytical standard, sourcing the exact CAS number 500-28-7 is essential for safety, regulatory compliance, and experimental reproducibility.

Significantly Lower Acute Mammalian Toxicity Compared to Parathion-Methyl and Fenitrothion

Chlorthion demonstrates a substantially more favorable acute mammalian safety profile than its close structural analogs. The oral LD50 in rats for Chlorthion is reported as 880-980 mg/kg.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] In stark contrast, Parathion-methyl, which lacks only the chlorine atom, is profoundly more toxic, with a rat oral LD50 ranging from 3 to 35 mg/kg.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)] Another common substitute, Fenitrothion, is also significantly more toxic than Chlorthion, with a rat oral LD50 of approximately 240 mg/kg.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHG8IdkLOj9GVJxeKpTC-oHIbjEswiXTW03-2Scr2zqtXX7qsq6zsWPSEXJdMgledmVOHeXw3RHeT-1lo8dvjdkuwQaH3JleL9eYuxVgEIR5nj5uAmmgzoKFlLD6J5NYbvcS0WsQ%3D%3D)]

Evidence DimensionAcute Oral Toxicity (LD50 in Rats)
Target Compound Data880 - 980 mg/kg
Comparator Or BaselineParathion-methyl: 3 - 35 mg/kg | Fenitrothion: ~240 mg/kg
Quantified Difference25x to >300x less toxic than Parathion-methyl; ~3.7x less toxic than Fenitrothion
ConditionsOral gavage administration to rats.

This dramatic difference in toxicity is a critical procurement factor for any application, dictating handling procedures, safety protocols, and regulatory considerations.

Defined Hydrolytic Stability Profile for Formulation and Environmental Fate Modeling

The stability of organophosphates in aqueous environments is critical for predicting environmental fate and designing stable formulations. Chlorthion is reported to be hydrolyzed by alkali.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] For comparison, its close analog Parathion-methyl exhibits pH-dependent hydrolysis with reported half-lives of 68 days at pH 5, 40 days at pH 7, and 33 days at pH 9 in sterile aqueous solutions at 25°C.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)] While direct side-by-side data is limited, the known alkaline sensitivity of Chlorthion provides a key parameter for researchers modeling its persistence or developing specific analytical protocols where pH control is paramount.

Evidence DimensionAqueous Hydrolysis Half-Life (t½) at 25°C
Target Compound DataKnown to be hydrolyzed by alkali
Comparator Or BaselineParathion-methyl: 40 days (pH 7), 33 days (pH 9)
Quantified DifferenceQualitatively higher sensitivity to alkaline hydrolysis compared to neutral/acidic conditions, a key differentiator from the more comprehensively studied profile of Parathion-methyl.
ConditionsAqueous solution, 25°C. Comparator data from sterile buffered solutions.

Understanding the specific hydrolytic profile is essential for preparing stable analytical standards, predicting behavior in environmental samples, and avoiding degradation during storage or use.

Suitability as a High-Purity Analytical Standard for Multi-Residue Methods

In multi-residue pesticide analysis, typically performed by GC-MS or LC-MS/MS, the chromatographic separation of closely related isomers and analogs is a primary challenge. Chlorthion's unique structure, compared to Parathion-methyl or Fenitrothion, results in a distinct retention time and mass spectrum. Procuring high-purity Chlorthion (>98-99%) is essential for its use as a certified reference material to accurately calibrate instruments, confirm analyte identity, and quantify residues in complex matrices like food or water.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] Using a less pure material or a generic analog as a standard would introduce unacceptable uncertainty and risk of misidentification of regulated pesticide residues.

Evidence DimensionApplication Fitness as an Analytical Standard
Target Compound DataRequired for positive identification and quantification due to unique chromatographic and mass spectrometric properties.
Comparator Or BaselineAnalogs like Parathion-methyl and Fenitrothion have different retention times and mass fragments, making them unsuitable for use as a calibration standard for Chlorthion.
Quantified DifferenceQualitative but absolute: non-interchangeable for analytical standard purposes.
ConditionsGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For analytical laboratories, procuring the specific, high-purity compound is non-negotiable for method validation, quality control, and achieving accreditation.

Comparative Toxicology and Safety Assessment Studies

Chlorthion is an essential compound for research programs investigating structure-activity relationships among organophosphate insecticides. Its significantly lower mammalian toxicity compared to Parathion-methyl makes it a key comparator for elucidating the toxicological impact of specific chemical substitutions on the aromatic ring, providing crucial data for developing safer pesticides.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)]

Development and Validation of Environmental Monitoring Assays

As a certified reference material, high-purity Chlorthion is indispensable for environmental testing laboratories. It is used to develop and validate analytical methods (e.g., GC-MS, LC-MS) for the detection and quantification of this specific contaminant in soil, water, and agricultural runoff, ensuring compliance with historical and current environmental regulations.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)]

Reference Standard for Food Safety and Residue Analysis

Regulatory bodies worldwide set maximum residue limits (MRLs) for specific pesticides in food. Laboratories testing for Chlorthion in imported or domestic produce must use it as a calibration standard to ensure accurate quantification. Its unique chromatographic profile prevents misidentification with more toxic analogs like Parathion-methyl, which may have different MRLs.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)]

Color/Form

Pure compound is yellow crystals. ... Commercial product is a yellow oil.

XLogP3

3.5

Boiling Point

136 °C @ 0.23 mm Hg

Density

1.437 @ 20 °C/4 °C

LogP

3.45 (LogP)
log Kow= 3.45

Melting Point

21.0 °C
21 °C

UNII

3NTK55T19G

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.00e-06 mmHg
4X10-6 mm Hg @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

500-28-7

Wikipedia

Chlorthion

Biological Half Life

0.34 Days

Methods of Manufacturing

REACTION OF 4-NITRO-3-CHLOROPHENOL WITH O,O-DIMETHYL CHLOROTHIONOPHOSPHATE IN THE PRESENCE OF POTASSIUM CARBONATE & COPPER POWDER
Prepn: Schrader, Angew Chem 66, 265 (1954); US patent 2,701,259 (1955 to Bayer).

General Manufacturing Information

CHLORTHION CONTROLS WIDE RANGE OF AGRICULTURAL & HOUSEHOLD INSECTS, INCL HOUSEFLIES, MOSQUITOES, & ROACHES. CHLORTHION IS NO LONGER IN COMMON USAGE.
SOME OF THE LESS DANGEROUS /ORGANOPHOSPHORUS COMPOUNDS/...HAVE FOUND FAVOR AS SYSTEMIC INSECTICIDES FOR USE IN ANIMALS, PARTICULARLY AGAINST WARBLE-FLY INFESTATION IN CATTLE, & AS ANTHELMINTICS: THESE INCLUDE CHLORTHION, TRICHLORPHON, DIAZINON, & FENCHLORPHOS.
Not listed
Material believed to be no longer manufactured, or marketed for crop protection use.

Analytic Laboratory Methods

Analysis of products: Extraction with ether or petroleum ether, followed by washing with 1% sodium carbonate soln, redn of the nitro group with zinc duct in glacial acetic acid/hydrochloric acid (9:1), & titration of the amine with sodium nitrite & iodine-starch (WHO Specifications for pesticides, 2nd edition, Geneva, 1961). Analysis of residues: Dependent on the moisture content of the sample, extraction with either acetone or chloroform, clean-up by liquid-liquid extraction or column chromatography, & gas chromatographic determination with electron-capture detection (Methodensammlung Rueckstandsanalytik, 22). For colorimetric determination see Zweig G, Analytical Methods for Pesticides, Growth Regulators & Food Additives, Vol II, 78, & for gas chromatographic determination with electron capture detection see Zweig G, Analytical Methods for Pesticides, Growth Regulators & Food Additives, Vol VI, 322-24 (1972).

Clinical Laboratory Methods

MANY OF /THE ORGANOPHOSPHATE/...PESTICIDES...ARE SUCH POWERFUL INHIBITORS OF CHOLINESTERASE THAT VERY SENSITIVE ENZYMATIC METHODS FOR THEIR MICRO-DETERMINATION HAVE BEEN DEVELOPED.../SEE PA GIANG & SA HALL, ANAL CHEM 23: 1830 (1951)./

Storage Conditions

...MUST BE STORED IN ITS SEALED ORIGINAL CONTAINERS, IN WELL-AIRED, FRESH & DRY STOREHOUSES OR IN SHADED & POSSIBLY WELL-AIRED PLACES. IT IS RECOMMENDED THAT THE PRODUCT'S TEMP...NOT EXCEED 25-30 °C, & KEEP...AWAY FROM SOURCES OF HEAT, FREE FLAMES OR SPARK-GENERATING EQUIPMENT. CONTAINERS MUST BE STACKED IN SUCH A WAY AS TO PERMIT FREE CIRCULATION OF AIR...AT BOTTOM & INSIDE OF PILES. STORAGE AREAS MUST BE LOCATED AT SUITABLE DISTANCE FROM INHABITED BUILDINGS, ANIMAL SHELTERS, & FOOD STORES; MOREOVER, THEY MUST BE INACCESSIBLE TO UNAUTHORIZED PERSONS, CHILDREN, & DOMESTIC ANIMALS. /PROTHOATE/

Stability Shelf Life

Hydrolyzed by alkali

Dates

Last modified: 08-16-2023

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